molecular formula C11H13N3O B1590588 3-Piperazin-1-YL-1,2-benzisoxazole CAS No. 87691-89-2

3-Piperazin-1-YL-1,2-benzisoxazole

Cat. No.: B1590588
CAS No.: 87691-89-2
M. Wt: 203.24 g/mol
InChI Key: ZDFQBFVFCPABKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Piperazin-1-YL-1,2-benzisoxazole is a useful research compound. Its molecular formula is C11H13N3O and its molecular weight is 203.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anti-Tubercular Agents

A study by Naidu et al. (2016) explored the synthesis and evaluation of various 3-Piperazin-1-YL-1,2-benzisoxazole derivatives for anti-tubercular activity. These compounds showed varying degrees of efficacy against Mycobacterium tuberculosis, with some exhibiting moderate to very good activity. Additionally, these compounds were non-toxic against mouse macrophage cell lines, indicating their potential as safe anti-tubercular agents (Naidu et al., 2016).

Antimycobacterial Activity

A study by Naidu et al. (2014) synthesized a series of 3-(4-(substitutedsulfonyl)piperazin-1-yl)benzo[d]isoxazole analogues and evaluated them for in vitro anti-tubercular activity. Some compounds displayed moderate to very good activity against Mycobacterium tuberculosis, with a notable compound showing a selectivity index of >130, indicating its potential for further drug development (Naidu et al., 2014).

Antipsychotic Activity

Yevich et al. (1986) investigated a series of 1,2-benzisoxazol-3-yl)piperazine derivatives for their potential antipsychotic activity. One compound, BMY 13859-1, showed promising results in primary CNS tests and was active in blocking amphetamine-induced stereotyped behavior in dogs. This compound's affinity for serotonin receptors suggested a potential serotonergic component to its antipsychotic profile (Yevich et al., 1986).

Antidiabetic Agents

Le Bihan et al. (1999) identified piperazine derivatives as potent antidiabetic compounds. Their study focused on a series of 1-benzyl-4-alkyl-2-(4',5'-dihydro-1'H-imidazol-2'-yl)piperazines, leading to the identification of several compounds that significantly improved glucose tolerance without side effects or hypoglycemic effects (Le Bihan et al., 1999).

Bacterial Biofilm and MurB Inhibitors

Mekky and Sanad (2020) synthesized novel bis(pyrazole-benzofuran) hybrids linked via piperazine. These compounds exhibited potent antibacterial efficacies and biofilm inhibition activities, with one compound showing excellent inhibitory activities against MurB enzyme, suggesting potential applications in combating bacterial resistance (Mekky & Sanad, 2020).

Mechanism of Action

Target of Action

The primary targets of 3-Piperazin-1-YL-1,2-benzisoxazole are dopamine and serotonin receptors . These receptors play a crucial role in regulating mood, sleep, appetite, and other functions. The compound’s interaction with these receptors is believed to contribute to its antipsychotic properties .

Mode of Action

This compound acts as an antagonist at dopamine and serotonin receptors . This means it binds to these receptors and blocks their activation by natural neurotransmitters. This blocking action can alter the balance of neurotransmitters in the brain, which can help to alleviate symptoms of certain psychiatric disorders .

Biochemical Pathways

For example, it may affect the release of other neurotransmitters, alter neuronal firing rates, and impact various signaling pathways within the brain .

Pharmacokinetics

It is known that the compound complies with lipinski’s rule of five (ro5), which suggests it has favorable drug-like properties .

Result of Action

The molecular and cellular effects of this compound’s action are complex and depend on a variety of factors, including the specific receptors it targets, the brain regions it affects, and individual patient characteristics. Its antagonistic action on dopamine and serotonin receptors is believed to help normalize neurotransmitter imbalances seen in certain psychiatric disorders .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, factors such as pH, temperature, and the presence of other substances can affect the compound’s solubility and stability. Additionally, individual patient factors, such as genetics, age, and overall health, can influence how the compound is metabolized and how effective it is .

Biochemical Analysis

Biochemical Properties

Cellular Effects

The cellular effects of 3-Piperazin-1-YL-1,2-benzisoxazole are also not fully known. It has been suggested that the compound may have a negative impact on bacterial function by irreversibly damaging the bacterial cell membrane, leading to leakage of cytoplasmic components .

Molecular Mechanism

The molecular mechanism of action of this compound is not well understood. It is believed to exert its effects at the molecular level, possibly through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are not well documented. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .

Dosage Effects in Animal Models

There is currently no available information on how the effects of this compound vary with different dosages in animal models .

Metabolic Pathways

Transport and Distribution

Information on how this compound is transported and distributed within cells and tissues is currently lacking .

Properties

IUPAC Name

3-piperazin-1-yl-1,2-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c1-2-4-10-9(3-1)11(13-15-10)14-7-5-12-6-8-14/h1-4,12H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDFQBFVFCPABKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NOC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80530597
Record name 3-(Piperazin-1-yl)-1,2-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80530597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87691-89-2
Record name 3-(Piperazin-1-yl)-1,2-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80530597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

3-Chloro-1,2-benzisoxazole reacted with excess piperazine in the presence of pyridine to provide 3-(piperazin-1-yl)benzo[d]isoxazole (3A) in 76% yield. Reductive amination of compound (3A) with 2-carbomethoxy 2-methyl propionaldehyde gave alkylated piperazine (4A), which was purified over silica gel. Basic hydrolysis of the methyl ester of (4A) in aqueous ethanol followed by acidification gave the carboxylic acid (1) as the mono-HCl salt.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Piperazin-1-YL-1,2-benzisoxazole
Reactant of Route 2
Reactant of Route 2
3-Piperazin-1-YL-1,2-benzisoxazole
Reactant of Route 3
3-Piperazin-1-YL-1,2-benzisoxazole
Reactant of Route 4
Reactant of Route 4
3-Piperazin-1-YL-1,2-benzisoxazole
Reactant of Route 5
3-Piperazin-1-YL-1,2-benzisoxazole
Reactant of Route 6
3-Piperazin-1-YL-1,2-benzisoxazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.